molecular formula C13H11NO4S B1311159 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate CAS No. 248249-53-8

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Cat. No. B1311159
CAS RN: 248249-53-8
M. Wt: 277.3 g/mol
InChI Key: WRDIRGFGEKHRIK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 248249-53-8 . It has a molecular weight of 277.3 . The IUPAC name for this compound is ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is 1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Mechanism of Action

The mechanism of action for Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is not specified in the sources I found. Thiazole compounds are known to have diverse biological activities , but the specific activities of this compound are not mentioned.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIRGFGEKHRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431641
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

CAS RN

248249-53-8
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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